2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol
Overview
Description
2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol is a highly fluorinated alcohol compound. It is characterized by its multiple fluorine atoms, which impart unique chemical and physical properties, such as high thermal stability, low surface energy, and resistance to solvents and chemicals. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol typically involves the introduction of fluorine atoms into an organic backbone. One common method is the telomerization of tetrafluoroethylene with alcohols, followed by further fluorination steps. The reaction conditions often require the use of catalysts such as silver fluoride or cobalt fluoride and high temperatures to achieve the desired level of fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of specialized fluorination equipment and safety protocols is essential due to the reactivity of fluorine gas and the potential hazards associated with its handling.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alcohol group to a hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of perfluorinated ketones or aldehydes.
Reduction: Formation of perfluorinated hydrocarbons.
Substitution: Introduction of new functional groups, such as ethers or esters.
Scientific Research Applications
2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique properties.
Medicine: Explored for its role in imaging agents and as a component in medical devices.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the physical properties of surfaces, enhance the stability of compounds, and improve the efficacy of drug delivery systems. The pathways involved often include hydrophobic interactions and the formation of stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol
- 1H,1H,2H,2H-Perfluorooctyl methacrylate
Uniqueness
2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of two trifluoromethyl groups. This structure provides enhanced thermal stability and chemical resistance compared to other similar compounds, making it particularly valuable in high-performance applications.
Properties
IUPAC Name |
2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F19O/c11-2(12,1-30)3(13,8(21,22)23)5(15,16)7(19,20)6(17,18)4(14,9(24,25)26)10(27,28)29/h30H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOWIXGGKDLFPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F19O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379810 | |
Record name | 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232587-50-7 | |
Record name | 1-Octanol, 2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=232587-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Octanol, 2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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